REACTION_CXSMILES
|
[C:1]1([C:15]([OH:16])=[C:11]([N+:12]([O-:14])=[O:13])[CH:10]=[C:6]([N+:7]([O-:9])=[O:8])[CH:5]=1)[N+:2]([O-:4])=[O:3].NN1C=NN=C1.C[O-].[Na+].CO.[OH-:28].[Na+].[OH2:30]>CS(C)=O.C1(C)C=CC=CC=1>[N+:12]([C:11]1[C:10]([OH:28])=[C:6]([N+:7]([O-:9])=[O:8])[C:5]([OH:30])=[C:1]([N+:2]([O-:4])=[O:3])[C:15]=1[OH:16])([O-:14])=[O:13] |f:2.3,5.6|
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1O
|
Name
|
|
Quantity
|
0.504 g
|
Type
|
reactant
|
Smiles
|
NN1C=NN=C1
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
4.8 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.95 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
22.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting suspension is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated from ambient temperature to 95° C. over a one hour period
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The brick-red suspension is stirred for 0.5 hour in a heated water bath (98–100° C.)
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath for several hours
|
Type
|
FILTRATION
|
Details
|
The resulting suspension is filtered
|
Type
|
CUSTOM
|
Details
|
the resulting orange solid (trinitrophloroglucinol sodium salt) is collected
|
Type
|
DISSOLUTION
|
Details
|
dissolved in hot 3N hydrochloric acid (16 ml)
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution is cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
at 4° C
|
Type
|
CUSTOM
|
Details
|
The crystalline product is collected
|
Type
|
WASH
|
Details
|
washed with cold 3N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=C(C(=C1O)[N+](=O)[O-])O)[N+](=O)[O-])O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.211 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |